molecular formula C51H65N13O11S B8260325 Tyr-met-glu-his-phe-arg-trp

Tyr-met-glu-his-phe-arg-trp

Cat. No.: B8260325
M. Wt: 1068.2 g/mol
InChI Key: LABZPEAYQTYYEF-SBEXNUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyr-met-glu-his-phe-arg-trp is a useful research compound. Its molecular formula is C51H65N13O11S and its molecular weight is 1068.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Properties

Research on peptides derived from Antarctic krill protein hydrolysate revealed the presence of peptides with antihypertensive properties. Although the exact sequence of Tyr-met-glu-his-phe-arg-trp was not isolated, similar sequences demonstrated significant effects in lowering blood pressure and improving endothelial function. These peptides, including Trp-Phe and Phe-Ala-Ser, showed promise in managing hypertension and endothelial cell dysfunction induced by norepinephrine (Zhao et al., 2019).

Role in Histocompatibility Antigens

Histocompatibility complex alloantigens, crucial for immune system functioning, were found to contain sequences similar to this compound. These sequences, analyzed in murine models, contribute to understanding the molecular basis of immune recognition and transplantation biology (Uehara et al., 1980; Maloy et al., 1981).

Viral RNA Polymerase Function

A study on Sindbis virus mutants revealed the importance of sequences containing Tyr, Met, and other amino acids in the functionality of the viral RNA polymerase, nsP4. This research provides insights into virus replication mechanisms and potential targets for antiviral drugs (Shirako & Strauss, 1998).

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H65N13O11S/c1-76-21-19-39(59-44(68)35(52)22-30-13-15-33(65)16-14-30)47(71)61-38(17-18-43(66)67)46(70)63-41(25-32-27-55-28-58-32)49(73)62-40(23-29-8-3-2-4-9-29)48(72)60-37(12-7-20-56-51(53)54)45(69)64-42(50(74)75)24-31-26-57-36-11-6-5-10-34(31)36/h2-6,8-11,13-16,26-28,35,37-42,57,65H,7,12,17-25,52H2,1H3,(H,55,58)(H,59,68)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,69)(H,66,67)(H,74,75)(H4,53,54,56)/t35-,37-,38-,39-,40-,41-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABZPEAYQTYYEF-SBEXNUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H65N13O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1068.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyr-met-glu-his-phe-arg-trp
Reactant of Route 2
Tyr-met-glu-his-phe-arg-trp
Reactant of Route 3
Tyr-met-glu-his-phe-arg-trp
Reactant of Route 4
Reactant of Route 4
Tyr-met-glu-his-phe-arg-trp
Reactant of Route 5
Reactant of Route 5
Tyr-met-glu-his-phe-arg-trp
Reactant of Route 6
Reactant of Route 6
Tyr-met-glu-his-phe-arg-trp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.